B1192174 ASN001

ASN001

Cat. No.: B1192174
Attention: For research use only. Not for human or veterinary use.
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Description

ASN001 is a compound with distinct therapeutic profiles depending on the developer. Two primary versions exist:

  • Asana Biosciences (USA): this compound is a novel, non-steroidal, selective CYP17 lyase inhibitor for metastatic castration-resistant prostate cancer (mCRPC). It inhibits adrenal testosterone synthesis without requiring corticosteroid co-administration, addressing a key limitation of existing therapies .
  • Auson Biopharma (China): this compound is a non-selective β-adrenoceptor blocker repurposed for infantile hemangioma and glaucoma. It has completed Phase I trials in China and is under Phase II evaluation .

This article focuses on Asana Biosciences' this compound (CYP17 inhibitor) due to its advanced clinical development and relevance to oncology.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASN001;  ASN-001;  AS N001.

Origin of Product

United States

Comparison with Similar Compounds

Key Features

  • Selectivity : this compound selectively inhibits CYP17A1 lyase with minimal off-target effects on CYP3A4, reducing drug-drug interaction risks .
  • Oral Bioavailability : High oral bioavailability (>80%) supports once-daily dosing .

Clinical Efficacy (Phase I/II Data)

  • PSA Response : In treatment-naïve mCRPC patients, 40% achieved ≥50% PSA reduction, with disease stabilization lasting ≥18 months .

Comparison with Similar Compounds in mCRPC

Structural and Functional Analogs

Compound Mechanism Administration Corticosteroid Required? PSA Response (≥50%) Common AEs
This compound CYP17 lyase inhibitor Oral No 40% Fatigue, constipation, nausea
Abiraterone CYP17A1/17,20-lyase inhibitor Oral Yes (prednisone) 35–40% Hypertension, hypokalemia, edema
Enzalutamide Androgen receptor antagonist Oral No 54% Fatigue, seizures, hypertension
Ra-223 (Xofigo) α-emitting radiopharmaceutical Intravenous No N/A Thrombocytopenia, diarrhea, bone pain

Key Findings :

  • This compound vs. Abiraterone : this compound eliminates corticosteroid dependency, reducing metabolic and cardiovascular risks . However, abiraterone has broader clinical validation in late-stage mCRPC.
  • This compound vs. Enzalutamide : Both are oral and corticosteroid-free, but enzalutamide has superior PSA response rates at the expense of neurological AEs (e.g., seizures) .
  • This compound vs. Ra-223 : Ra-223 targets bone metastases but requires IV administration and has hematologic toxicity risks .

Pharmacokinetic Comparison

Parameter This compound Abiraterone Enzalutamide
Bioavailability >80% ~88% ~85%
Half-life (hr) 12–15 12–15 5.8–6.8
Dosing Frequency Once daily Once daily Once daily

Advantage : this compound’s pharmacokinetics align with abiraterone but with improved selectivity and tolerability .

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